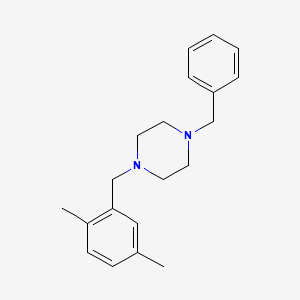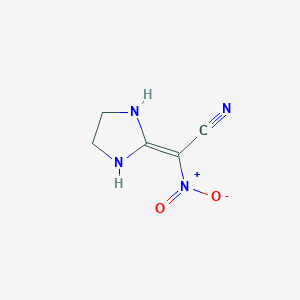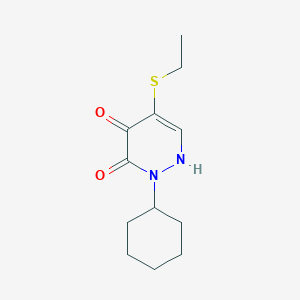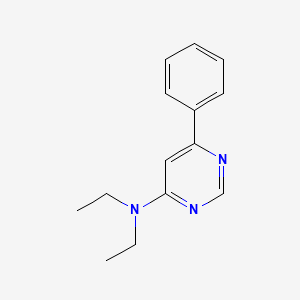
1-benzyl-4-(2,5-dimethylbenzyl)piperazine
Vue d'ensemble
Description
1-benzyl-4-(2,5-dimethylbenzyl)piperazine, commonly known as "BDP" is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained popularity in recent years due to its unique properties. BDP is a potent serotonin and dopamine receptor agonist, which makes it a potential candidate for various scientific research applications.
Mécanisme D'action
BDP acts as a potent agonist at both serotonin and dopamine receptors. It has a higher affinity for the serotonin 5-HT2A receptor than the dopamine D2 receptor. BDP also acts as a partial agonist at the serotonin 5-HT1A receptor. The exact mechanism of action of BDP is not fully understood, but it is believed to modulate the release of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. BDP has also been shown to increase locomotor activity in animals. In addition, BDP has been shown to have a modulatory effect on the immune system, which could have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BDP is its potency as a serotonin and dopamine receptor agonist. This makes it a useful tool in neuroscience research. BDP is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of BDP is its potential for abuse. It is important to handle BDP with caution and to follow proper safety protocols when working with this compound.
Orientations Futures
There are many potential future directions for research on BDP. One area of interest is the potential use of BDP in the treatment of depression and anxiety disorders. BDP has also shown potential in the treatment of Parkinson's disease and schizophrenia. In addition, further research is needed to fully understand the mechanism of action of BDP and its potential applications in neuroscience research. Finally, the potential use of BDP as a modulator of the immune system could have important implications for the treatment of autoimmune diseases.
Conclusion:
In conclusion, 1-benzyl-4-(2,5-dimethylbenzyl)piperazine, or BDP, is a synthetic compound with unique properties that make it a potential candidate for various scientific research applications. BDP is a potent serotonin and dopamine receptor agonist, which has been studied for its potential use in the treatment of depression, anxiety disorders, Parkinson's disease, and schizophrenia. BDP has also shown potential as a tool in neuroscience research and as a modulator of the immune system. Further research is needed to fully understand the potential applications of BDP in these areas.
Applications De Recherche Scientifique
BDP has shown potential in various scientific research applications. It has been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic drug. BDP has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia. In addition, BDP has been studied for its potential use in drug abuse treatment and as a tool in neuroscience research.
Propriétés
IUPAC Name |
1-benzyl-4-[(2,5-dimethylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-8-9-18(2)20(14-17)16-22-12-10-21(11-13-22)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXXUJWKYVDELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(2,5-dimethylphenyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(acetylamino)-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3484280.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B3484290.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3484298.png)
![4-{[4-(acetylamino)phenyl]sulfonyl}-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B3484302.png)
![ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3484309.png)


![N~1~-(4-acetylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3484315.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B3484318.png)

![N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3484340.png)
![methyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3484347.png)